molecular formula C17H20Cl2N2O11 B134432 Chloramphenicol glucuronide CAS No. 39751-33-2

Chloramphenicol glucuronide

Cat. No. B134432
CAS RN: 39751-33-2
M. Wt: 499.2 g/mol
InChI Key: UARPTSDFEIFMJP-PEXHWNMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloramphenicol Glucuronide Description

Chloramphenicol glucuronide (CAP-Glu) is a mammalian metabolite of chloramphenicol (CAP), a broad-spectrum antibiotic. CAP-Glu is formed through the process of glucuronidation, which is a major pathway for the biotransformation of many xenobiotics and endogenous substances. This metabolic process enhances the solubility of hydrophobic compounds and facilitates their excretion. CAP-Glu is excreted in urine and bile and can be detected in various matrices such as honey, prawns, and porcine kidney .

Synthesis Analysis

The synthesis of CAP-Glu in the body involves the conjugation of CAP with glucuronic acid, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme family. Specifically, UGT2B7 has been identified as the major isoform involved in the O-glucuronidation of CAP, with minor contributions from UGT1A6 and UGT1A9 . The kinetics of this reaction have been characterized, and the process has been shown to exhibit Michaelis-Menten kinetics .

Molecular Structure Analysis

The molecular structure of CAP-Glu consists of the chloramphenicol moiety linked to glucuronic acid. The exact positions of glucuronidation on the chloramphenicol molecule have been identified as 3-O- and 1-O- positions, with 3-O-CP glucuronide being the major form . The structural elucidation of these glucuronides has been achieved through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

CAP-Glu can be hydrolyzed back to the parent CAP by the action of β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety. This reaction is utilized in analytical methods to release CAP from its glucuronide for detection and quantification purposes . The enzymatic hydrolysis conditions, such as enzyme concentration and incubation time, have been optimized to achieve complete hydrolysis of CAP-Glu .

Physical and Chemical Properties Analysis

The physical and chemical properties of CAP-Glu are influenced by its polar glucuronic acid moiety, which increases its solubility in aqueous solutions compared to the parent CAP. The stability of CAP-Glu has been investigated, showing that the metabolite is stable under various storage conditions for at least 20 weeks . Analytical methods such as LC-MS/MS and surface plasmon resonance (SPR) biosensor have been developed and validated for the sensitive detection of CAP and CAP-Glu in food products and biological matrices . These methods have demonstrated low limits of quantification, high precision, and good recoveries, making them suitable for regulatory monitoring of CAP and CAP-Glu residues .

Scientific Research Applications

Metabolic Pathways and Detection

  • Metabolism in Animals and Humans : Chloramphenicol is extensively metabolized, with chloramphenicol glucuronide being identified as the principal metabolic product. This metabolism has been studied in various animals and humans, revealing the significant role of glucuronide conjugation in the detoxification process (Dill, Thompson, Fisken, & Glazko, 1960).

  • Detection in Various Substances : Advanced methods have been developed to detect chloramphenicol and chloramphenicol glucuronide residues in diverse materials like poultry, honey, prawn, and milk. This has significant implications for food safety and regulatory monitoring (Ferguson et al., 2005).

Pharmacokinetics and Clinical Implications

  • Newborns vs Adults : The glucuronide conjugation mechanism is less developed in newborns compared to adults, influencing the toxicity and pharmacokinetics of chloramphenicol in these populations. This differential metabolism is crucial for understanding drug effects in various age groups (Kent, Tucker, & Taranenko, 1960).

  • Role in Hepatic Metabolism : Chloramphenicol and its glucuronide are involved in hepatic metabolism and enterohepatic circulation processes. Studies on these aspects help in understanding the drug's pharmacokinetics and its impact on liver function (Tsai, Shum, & Chen, 1999).

Developmental and Genetic Perspectives

  • Impact of Developmental Changes : Understanding the developmental regulation of metabolic pathways, including glucuronide conjugation, is crucial for comprehending drug metabolism variability in childhood. This knowledge is particularly relevant for drugs like chloramphenicol (Wildt, Kearns, Leeder, & Anker, 1999).

  • Genetic Polymorphisms and Drug Metabolism : Genetic variations play a significant role in the metabolism of drugs, including chloramphenicol. Research into genetic polymorphisms of enzymes responsible for glucuronidation can provide insights into individual responses to medication (Chen et al., 2010).

Toxicology and Safety

  • Toxicity Studies in Animal Models : Studies have been conducted on various animal models to understand the toxicological aspects of chloramphenicol and its metabolites, including chloramphenicol glucuronide. These findings are crucial for assessing the safety of the drug (Nouws et al., 1986).

  • Impact of Metabolic Alterations : Alterations in the metabolism of chloramphenicol, such as those induced by fasting or specific treatments, can affect its pharmacological implications. Understanding these changes is vital for optimizing therapeutic use and minimizing side effects (Alvin & Dixit, 1974).

Safety And Hazards

Chloramphenicol is reasonably anticipated to be a human carcinogen, based on limited evidence of carcinogenicity from studies in humans . Numerous case reports have shown leukemia to occur after medical treatment for chloramphenicol-induced aplastic anemia .

Future Directions

To combat the dangerously increasing pathogenic resistance to antibiotics, new pharmacophores have been developed by chemically modifying a known antibiotic, which remains to this day the most familiar and productive way for novel antibiotic development . Chloramphenicol has been used as a starting material, and to its free amine group, alpha- and beta-amino acids, mainly glycine, lysine, histidine, ornithine and/or beta-alanine have been tethered .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O11/c18-14(19)15(26)20-8(9(22)6-1-3-7(4-2-6)21(29)30)5-31-17-12(25)10(23)11(24)13(32-17)16(27)28/h1-4,8-14,17,22-25H,5H2,(H,20,26)(H,27,28)/t8-,9-,10+,11+,12-,13+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPTSDFEIFMJP-PEXHWNMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(COC2C(C(C(C(O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960343
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloramphenicol glucuronide

CAS RN

39751-33-2
Record name Chloramphenicol 3-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39751-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloramphenicol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2,2-Dichloro-1-hydroxyethylidene)amino]-3-hydroxy-3-(4-nitrophenyl)propyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORAMPHENICOL 3-GLUCORONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9C7NNS4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
362
Citations
J Ferguson, A Baxter, P Young, G Kennedy… - Analytica Chimica …, 2005 - Elsevier
… Any chloramphenicol or chloramphenicol glucuronide … for chloramphenicol and chloramphenicol glucuronide. Cross… and prawn while with chloramphenicol glucuronide the …
Number of citations: 192 www.sciencedirect.com
RW Fedeniuk, M Mizuno, C Neiser… - Journal of Chromatography …, 2015 - Elsevier
A method for the detection and confirmation of organic solvent extractable residues of the neutral, acidic, and basic analytes of the amphenicol class veterinary drugs and selected …
Number of citations: 44 www.sciencedirect.com
M Chen, D Howe, B Leduc, S Kerr, DA Williams - Xenobiotica, 2007 - Taylor & Francis
… 1-O-chloramphenicol glucuronide and 3-O-chloramphenicol glucuronide formation in liver microsomes from different animal species. (The incubation mixture contained 3 mM …
Number of citations: 21 www.tandfonline.com
HM Ashwin, SL Stead, JC Taylor, JR Startin… - Analytica Chimica …, 2005 - Elsevier
… In the case of porcine kidney both the screening and confirmatory methods were specifically tuned to measure chloramphenicol glucuronide. The availability of CAP-Glu as an analytical …
Number of citations: 95 www.sciencedirect.com
N Demir, C Aydoğan - Journal of Food Science, 2022 - Wiley Online Library
… Chloramphenicol glucuronide (CAPG) is also a metabolic product of CAP, which may be a hazardous chemical for human health. Therefore, the development of sensitive separation …
Number of citations: 9 ift.onlinelibrary.wiley.com
M Pasternyk, MP Ducharme, V Descorps, G Felix… - … of Chromatography A, 1998 - Elsevier
An immobilized HPLC column has been developed for the on-line deconjugation of β-glucuronides. The enzymatic activity of this column has been previously demonstrated [1]. This …
Number of citations: 18 www.sciencedirect.com
M Gaugain, MP Chotard, D Hurtaud-Pessel… - … of Chromatography B, 2016 - Elsevier
… a method to reveal the illegal use of chloramphenicol (CAP) in animals intended for human consumption based on the detection of free CAP and chloramphenicol-glucuronide (CAP-glu…
Number of citations: 8 www.sciencedirect.com
TH Tsai, LC Hung, CF Chen - Journal of pharmacy and …, 1999 - academic.oup.com
… In this study we also found that the clearance of chloramphenicol glucuronide by bile excretion was significantly more rapid than that of chloramphenicol; the ratio of the AUCs of chlor…
Number of citations: 17 academic.oup.com
MJ Bogusz, H Hassan, E Al-Enazi, Z Ibrahim… - … of chromatography B, 2004 - Elsevier
Chloramphenicol (CAP) is subjected to monitoring in food products, with a minimum required performance level set at 0.3ng/g. CAP was isolated from chicken meat and seafood by very …
Number of citations: 145 www.sciencedirect.com
TH Tsai, AYC Shum, CF Chen - Life Sciences, 1999 - Elsevier
… and chloramphenicol glucuronide were … chloramphenicol glucuronide were determined by HPLC. The in vivo recovery ratio (Ri,,) of chloramphenicol and chloramphenicol glucuronide …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.